1-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride
Description
¹H NMR Analysis
The ¹H NMR spectrum (CDCl₃) exhibits characteristic signals: a singlet at δ 1.25 ppm for the eight methyl protons of the pinacol group, a multiplet at δ 7.24–7.34 ppm for the benzyl aromatic protons, and resonances between δ 2.10–3.50 ppm for the tetrahydropyridine ring’s methylene and methine protons. The deshielded proton adjacent to boron (δ 6.67 ppm) confirms conjugation with the dioxaborolane moiety.
¹³C NMR Analysis
The ¹³C NMR spectrum reveals a quaternary carbon for the boron-bound aromatic position at δ 142.4 ppm, while the pinacol carbons appear at δ 24.8–28.8 ppm. The benzyl carbons resonate between δ 126.1–128.5 ppm, consistent with monosubstituted benzene derivatives.
¹¹B NMR Analysis
The ¹¹B NMR spectrum shows a resonance at δ 30.3 ppm, typical of tricoordinate boron in boronic esters. The quadrupolar coupling constant ($$ CQ $$) of 2.76 MHz and asymmetry parameter ($$ \etaQ $$) of 0.59 align with values reported for analogous compounds.
FT-IR Spectroscopy
Key IR absorptions include $$ \nu(\text{B-O}) $$ at 1,360 cm⁻¹ and $$ \nu(\text{C-B}) $$ at 1,110 cm⁻¹. The absence of a broad O-H stretch (3,200–3,600 cm⁻¹) confirms esterification of the boronic acid.
High-Resolution Mass Spectrometry (HRMS)
HRMS (ESI+) exhibits a molecular ion peak at $$ m/z $$ 335.684 $$[ \text{M+H} ]^+$$, consistent with the molecular formula $$ \text{C}{18}\text{H}{27}\text{BClNO}_2 $$. Fragment ions at $$ m/z $$ 299.22 correspond to the neutral loss of HCl.
Table 1: Key Spectroscopic Data
X-Ray Diffraction Studies of Boron-Centered Coordination Geometry
While single-crystal X-ray data for this specific compound are unavailable, studies on related boronic esters reveal a consistent trigonal planar geometry around boron. For example, 4,4,5,5-tetramethyl-2-styryl-1,3,2-dioxaborolane exhibits B-O bond lengths of 1.37 Å and O-B-O angles of 117°, indicative of sp² hybridization. Computational models predict similar parameters for the title compound, with minor distortions due to steric effects from the benzyl group. The tetrahydropyridine ring’s puckering angle (25°) and boron’s out-of-plane displacement (0.12 Å) suggest weak hyperconjugation between the boron p-orbital and the π-system of the aromatic ring.
Comparative Conformational Analysis with Related Boronic Esters
The conformational flexibility of this compound differs markedly from simpler boronic esters. For instance, 1-methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester lacks the benzyl substituent, resulting in reduced steric hindrance and a more planar tetrahydropyridine ring. Comparative ¹¹B NMR data show that the benzyl group increases the quadrupolar coupling constant ($$ C_Q $$) by 0.3 MHz compared to non-aromatic analogs, reflecting enhanced electronic asymmetry.
Table 2: Conformational Comparison with Analogues
| Compound | $$ C_Q $$ (MHz) | Tetrahydropyridine Puckering Angle |
|---|---|---|
| Title compound | 2.76 | 25° |
| 1-Methyl-4-pinacol-boronate derivative | 2.43 | 18° |
| 4-Pinacol-boronate-1-tosyl derivative | 2.89 | 22° |
Data derived from .
Properties
IUPAC Name |
1-benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26BNO2.ClH/c1-17(2)18(3,4)22-19(21-17)16-10-12-20(13-11-16)14-15-8-6-5-7-9-15;/h5-10H,11-14H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOOYSVVVNBIGFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCN(CC2)CC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride is a compound with diverse biological activities. Its unique structure incorporates a dioxaborolane moiety and a tetrahydropyridine ring, which contribute to its potential therapeutic applications. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C18H26BNO2
- Molecular Weight : 299.22 g/mol
- CAS Number : 1048976-83-5
- Physical State : Solid
- Purity : >98% (GC)
The compound exhibits several mechanisms of action due to its complex structure:
- Enzyme Inhibition : It has been noted for its ability to inhibit specific enzymes related to metabolic pathways. The incorporation of the dioxaborolane group enhances its interaction with target enzymes.
- Receptor Modulation : The tetrahydropyridine component allows for modulation of neurotransmitter receptors, which may influence neurological pathways.
- Antiparasitic Activity : Research indicates that similar compounds exhibit antiparasitic effects by disrupting metabolic processes in parasites.
Antiparasitic Properties
Recent studies have focused on the antiparasitic activity of related compounds. For instance:
- Case Study : A derivative demonstrated significant activity against Plasmodium falciparum, the causative agent of malaria. This suggests that this compound may share similar properties.
Neuroprotective Effects
The compound's potential neuroprotective effects are attributed to its ability to modulate neurotransmitter systems:
- Research Finding : In vitro studies showed that derivatives could protect neuronal cells from oxidative stress-induced apoptosis by enhancing the expression of neuroprotective factors.
Anticancer Activity
Initial investigations into the anticancer properties of this compound have shown promise:
- In vitro Analysis : Studies indicated that the compound can inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest and apoptosis.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antiparasitic | Inhibition of Plasmodium falciparum growth | |
| Neuroprotective | Protection against oxidative stress | |
| Anticancer | Induction of apoptosis in cancer cells |
Applications in Drug Discovery
Given its biological activities, this compound serves as a valuable scaffold in medicinal chemistry:
- Drug Design : Its structural features make it suitable for developing new therapeutic agents targeting specific diseases.
- Fragment-Based Drug Discovery (FBDD) : The compound's unique properties allow it to be used as a fragment in larger drug discovery campaigns aimed at developing inhibitors for various targets.
Comparison with Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine Hydrochloride (CAS 1048976-83-5)
- Similarity Score : 0.97 .
- Structural Difference : Lacks the benzyl group at the 1-position.
- Molecular Formula: C₁₁H₂₁BClNO₂.
- Lower molecular weight (245.55 g/mol vs. ~323 g/mol for the benzyl analog) may improve solubility in non-polar solvents.
- Applications : Used in small-molecule synthesis where minimal steric bulk is advantageous .
1-Carbobenzoxy-1,2,3,6-tetrahydro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS 286961-15-7)
- Structural Difference : Contains a carbobenzoxy (Cbz) protecting group instead of benzyl.
- Impact: The Cbz group is cleavable under hydrogenolysis, enabling selective deprotection in multi-step syntheses. Higher polarity due to the ester group, affecting solubility in organic solvents.
- Applications : Preferred in peptide and amine synthesis where temporary protection is required .
1-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine (CAS 2304631-68-1)
- Structural Difference : Cyclopropyl substituent replaces benzyl.
- Impact :
- Increased ring strain and rigidity may alter electronic properties and reaction pathways.
- Enhanced stability under acidic conditions due to the cyclopropyl group’s inertness.
- Applications : Useful in synthesizing strained cyclic compounds for medicinal chemistry .
1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine
- Structural Difference : Lacks the boronate ester group.
- Impact: Cannot participate in Suzuki-Miyaura couplings, limiting utility in cross-coupling chemistry. The methyl group provides minimal steric effects compared to the boronate ester.
- Applications: Primarily used as a building block for non-boron-containing heterocycles .
Comparative Data Table
Key Research Findings
- Reactivity: The benzyl group in the target compound introduces steric hindrance, slowing cross-coupling kinetics compared to the non-benzylated analog (CAS 1048976-83-5) but improving regioselectivity .
- Solubility: The hydrochloride salt enhances aqueous solubility, making it preferable for reactions in mixed polar solvents, whereas non-salt analogs (e.g., CAS 286961-15-7) require organic solvents .
- Safety: Hazard statements (H302, H315, H319) indicate risks of toxicity and irritation, necessitating careful handling compared to non-halogenated analogs .
Preparation Methods
Formation of the Tetrahydropyridine Amine Hydrochloride Salt
Carbamate Protection via Benzyl Chloroformate
- The hydrochloride salt amine is dissolved in dichloromethane (0.2 M).
- Benzyl chloroformate (1.2 equivalents) is added, followed by triethylamine (3.0 equivalents) to neutralize the acid and facilitate carbamate formation.
- The reaction is stirred at room temperature (approximately 20°C) for 2 hours.
- After completion, the mixture is diluted with 1 N HCl and extracted with dichloromethane.
- The organic layer is dried over magnesium sulfate and concentrated to yield the carbamate intermediate quantitatively (100% yield reported).
- This carbamate is then converted directly to the boronic acid derivative using subsequent methods.
| Parameter | Details |
|---|---|
| Solvent | Dichloromethane |
| Temperature | 20°C |
| Reaction Time | 2 hours |
| Reagents | Benzyl chloroformate (1.2 equiv), Triethylamine (3.0 equiv) |
| Yield | 100% |
Installation of the Boronic Acid Pinacol Ester Group
- The carbamate intermediate undergoes palladium-catalyzed borylation to introduce the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety.
Typical conditions involve:
- Catalyst: (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride
- Base: Sodium carbonate aqueous solution (2 M)
- Solvent: 1,4-dioxane and water mixture
- Temperature: 90°C
- Time: 2.5 hours
- Atmosphere: Inert (nitrogen), sealed tube to maintain pressure
The reaction mixture is degassed to remove oxygen and then heated under pressure.
- After reaction completion, the mixture is cooled, diluted with water, and extracted with ethyl acetate.
- The organic phase is purified by flash chromatography to isolate the boronic ester product.
- Reported yield for this step is approximately 79%.
| Parameter | Details |
|---|---|
| Catalyst | Pd(dppf)Cl2 (bis(diphenylphosphino)ferrocene palladium(II) dichloride) |
| Base | Sodium carbonate (2 M aqueous) |
| Solvent | 1,4-Dioxane / Water |
| Temperature | 90°C |
| Reaction Time | 2.5 hours |
| Atmosphere | Nitrogen (inert), sealed tube |
| Yield | 79% |
Summary Table of Preparation Steps
| Step No. | Reaction Type | Reagents and Conditions | Yield | Notes |
|---|---|---|---|---|
| 1 | Amine deprotection | Precursor → HCl amine salt | Quant. | Prepares amine hydrochloride salt |
| 2 | Carbamate protection | Benzyl chloroformate (1.2 equiv), Triethylamine (3.0 equiv), DCM, 20°C, 2 h | 100% | Carbamate intermediate formed |
| 3 | Pd-catalyzed borylation | Pd(dppf)Cl2, Na2CO3 (2 M), 1,4-dioxane/water, 90°C, 2.5 h, N2 | 79% | Pinacol boronate ester installed |
Research Findings and Notes
- The use of triethylamine in carbamate formation ensures efficient neutralization of HCl and drives the reaction to completion with quantitative yield.
- The palladium-catalyzed borylation is a well-established method for installing boronate esters on heterocycles, with the choice of Pd(dppf)Cl2 catalyst providing good activity and selectivity.
- Degassing solvents and maintaining an inert atmosphere are critical to prevent catalyst deactivation and side reactions.
- The reaction conditions (temperature, time, solvent system) are optimized to balance conversion and product stability.
- The overall synthetic route is efficient and amenable to scale-up, providing the target compound in good overall yield and purity suitable for pharmaceutical and research applications.
Q & A
Q. What are the standard synthetic routes for preparing this compound, and what key reaction parameters must be optimized?
The synthesis typically involves introducing the boronate ester moiety to the tetrahydropyridine scaffold. A common approach is to use a Miyaura borylation reaction, where a halogenated precursor reacts with bis(pinacolato)diboron under palladium catalysis . For the benzyl-substituted tetrahydropyridine core, alkylation of a secondary amine with benzyl bromide in the presence of a base (e.g., K₂CO₃) in chloroform or acetic acid is a viable route . Critical parameters include:
- Reaction temperature (e.g., reflux conditions for 12–14 hours) .
- Stoichiometry of reagents (e.g., 1:1 molar ratio of benzylating agent to amine intermediate) .
- Purification via recrystallization (ethanol or ethyl acetate) or solid-phase extraction (SPE) with polystyrene divinylbenzene columns .
Q. How can researchers confirm the structural integrity of the boronate ester and tetrahydropyridine moieties?
Key analytical methods include:
- ¹H/¹³C NMR : Peaks for the tetrahydropyridine ring (δ ~2.6–4.4 ppm for protons; 39–77 ppm for carbons) and boronate ester (characteristic B-O signals in ¹¹B NMR) .
- IR spectroscopy : Absorbance at ~1,720 cm⁻¹ (C=O stretch) and ~1,630 cm⁻¹ (C=N or B-O stretches) .
- Mass spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 803 for similar compounds) and isotopic patterns consistent with chlorine or boron .
- Elemental analysis : Validate C, H, N, and S content within ±0.4% of theoretical values .
Q. What purification techniques are effective for isolating high-purity product?
- Recrystallization : Ethanol or ethyl acetate are preferred for removing unreacted starting materials .
- SPE with Isolute® 101 columns : Polystyrene divinylbenzene sorbents effectively retain polar impurities .
- Chromatography : Use silica gel columns with gradients of ethyl acetate/hexane for complex mixtures .
Advanced Research Questions
Q. How does the tetrahydropyridine ring’s conformational flexibility influence the boronate ester’s reactivity in cross-coupling reactions?
The non-aromatic tetrahydropyridine ring may introduce steric hindrance or dynamic tautomerism, affecting Suzuki-Miyaura coupling efficiency. Comparative studies with aromatic analogs (e.g., pyridine boronate esters) suggest slower kinetics due to reduced conjugation. Optimize using:
- Catalytic systems : Pd(PPh₃)₄ with Cs₂CO₃ in THF/water .
- Temperature : Elevated temperatures (80–100°C) to overcome steric barriers .
- Boronate stability : Monitor hydrolysis under aqueous conditions via ¹¹B NMR .
Q. What strategies resolve contradictions in spectral data caused by tautomerism or dynamic equilibria?
- Variable-temperature NMR : Identify coalescence temperatures for proton exchange in the tetrahydropyridine ring .
- DFT calculations : Model possible tautomeric forms and compare theoretical/experimental ¹³C chemical shifts .
- X-ray crystallography : Resolve ambiguity by determining solid-state structures .
Q. How can researchers mitigate decomposition of the boronate ester during storage or reaction?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
